ethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, starting from readily available starting materials
Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step typically involves the cyclization of a suitable precursor, such as a thioamide and a dihydropyrimidine derivative, under acidic or basic conditions.
Introduction of Substituents: The methoxy, methylbutoxy, and ethyl ester groups are introduced through various substitution reactions, often using reagents like alkyl halides and alcohols in the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxy or methylbutoxy groups to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxo group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Ethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H-pyrimidine-7-carboxylate: This compound lacks the thiazine ring, which may affect its biological activity and chemical reactivity.
Mthis compound: The methyl ester analog may have different solubility and pharmacokinetic properties compared to the ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Biological Activity
Ethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that belongs to the pyrimido-thiazine family. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrimido-thiazine core structure with various functional groups that enhance its biological interactions. Its molecular formula is C₁₈H₂₄N₂O₄S, and it has a molecular weight of approximately 364.46 g/mol. The presence of the methoxy and methylbutoxy substituents contributes to its solubility and reactivity with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that thiazine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In a comparative analysis, certain derivatives displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .
Compound | Target Bacteria | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Ethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl... | E. coli | 0.015 | 0.030 |
Similar Thiazine Derivative | S. aureus | 0.004 | 0.008 |
The above table summarizes the antimicrobial efficacy of this compound against selected bacterial strains.
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. For example, similar pyrimido-thiazine derivatives have been shown to induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia). Mechanistic studies indicated that these compounds could trigger mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .
Study 1: Antimicrobial Efficacy Against Bacterial Strains
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial activity of ethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl... against multiple bacterial strains. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those observed for traditional antibiotics.
Study 2: Apoptotic Induction in K562 Cells
A separate investigation focused on the effects of this compound on K562 cells revealed that treatment resulted in significant cell death through apoptosis. Flow cytometry analysis showed an increase in early apoptotic cells after exposure to the compound, with a notable decrease in mitochondrial membrane potential observed via JC-1 staining assays .
Properties
Molecular Formula |
C23H30N2O5S |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
ethyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H30N2O5S/c1-6-29-22(27)20-15(4)24-23-25(19(26)10-12-31-23)21(20)16-7-8-17(18(13-16)28-5)30-11-9-14(2)3/h7-8,13-14,21H,6,9-12H2,1-5H3 |
InChI Key |
OFFPANZCYZFRBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OCCC(C)C)OC)C(=O)CCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.